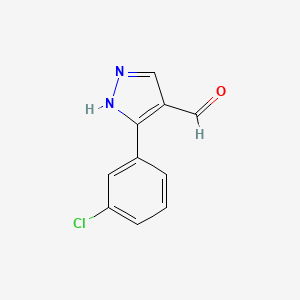

3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCKCFMHUXPYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241199 | |

| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-24-2 | |

| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681260-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged class of heterocycles, 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde emerges as a pivotal building block, offering a gateway to a diverse array of complex molecules with therapeutic potential. The strategic placement of the chlorophenyl and carbaldehyde functionalities provides synthetic handles for elaboration, making it a molecule of considerable interest for drug discovery and materials science. This in-depth technical guide serves as a comprehensive resource for researchers, providing critical information on its synthesis, characterization, reactivity, and applications.

Compound Identification and Physicochemical Properties

CAS Number: 681260-24-2[1][2][3][4][5]

Molecular Formula: C₁₀H₇ClN₂O

Molecular Weight: 206.63 g/mol

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 99-101 °C (for the N-phenyl analog) | [6] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Boiling Point | Not available |

Synthesis and Purification

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[7][8][9][10] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The synthesis of this compound can be envisioned through the formylation of 3-(3-chlorophenyl)-1H-pyrazole.

Synthetic Workflow

The synthesis can be approached in two main stages: the formation of the pyrazole core followed by the Vilsmeier-Haack formylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrazoles and may require optimization.

Step 1: Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole

-

To a solution of 3-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-(3-chlorophenyl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve 3-(3-chlorophenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound. Column chromatography on silica gel may also be employed if further purification is required.

Spectroscopic Characterization

The following data is for the closely related analog, 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , and is expected to be a strong predictor for the title compound, particularly for the signals corresponding to the 3-(3-chlorophenyl)pyrazole moiety.[6]

Table 2: Spectroscopic Data for 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

| Technique | Observed Signals (δ in ppm, J in Hz) |

| ¹H NMR (300 MHz, CDCl₃) | 10.03 (s, 1H, CHO), 8.53 (s, 1H, H-5 pyrazole), 7.88 (s, 1H, H-2 of 3-ClPh), 7.78 (m, 2H, N-Ph), 7.75 (m, 1H, H-6 of 3-ClPh), 7.51 (m, 2H, N-Ph), 7.43 (m, 1H, H-5 of 3-ClPh), 7.42 (m, 1H, H-4 of 3-ClPh), 7.40 (m, 1H, N-Ph). |

| ¹³C NMR (75 MHz, CDCl₃) | 184.5 (CHO), 152.9 (C-3 pyrazole), 138.8 (N-Ph C-1), 134.6 (C-3 of 3-ClPh), 133.0 (C-1 of 3-ClPh), 131.8 (C-5 pyrazole), 129.9 (C-5 of 3-ClPh), 129.7 (N-Ph C-3,5), 129.3 (C-4 of 3-ClPh), 128.8 (C-2 of 3-ClPh), 128.1 (N-Ph C-4), 127.1 (C-6 of 3-ClPh), 122.5 (C-4 pyrazole), 119.7 (N-Ph C-2,6). |

| IR (ν_max, cm⁻¹) | 3113 (C-H aromatic), 1683 (C=O aldehyde), 759, 747, 687 (C-H bending). |

| Mass Spec. (m/z) | 285/283 ([M+H]⁺, 37/100). |

Note: For the N-unsubstituted this compound, the signals for the N-phenyl group will be absent. A broad singlet corresponding to the N-H proton of the pyrazole ring is expected in the ¹H NMR spectrum, typically downfield.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functionality and the pyrazole ring system.

Reactions of the Aldehyde Group

The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the corresponding alcohol, (3-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol, using reducing agents such as sodium borohydride.

-

Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines (Schiff bases), hydrazones, and chalcone-type structures, respectively. These reactions are fundamental in building molecular complexity.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a route to vinyl-substituted pyrazoles.

Caption: Key reactions of the aldehyde group in this compound.

Reactions of the Pyrazole Ring

The pyrazole ring is relatively stable due to its aromatic character. However, the N-H proton can be substituted, allowing for the introduction of various groups at the N-1 position. This is a common strategy to modulate the biological activity and physicochemical properties of pyrazole-based compounds.

Applications in Drug Discovery and Materials Science

Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in various compounds with demonstrated activity against a range of bacteria and fungi.

-

Anticancer Agents: Many pyrazole-containing compounds have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.

-

Agrochemicals: The structural features of pyrazoles have been exploited in the development of herbicides and insecticides.[11]

-

Materials Science: The rigid, planar structure of the pyrazole ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups provide a robust platform for the development of novel compounds with a wide range of potential applications. This guide provides a foundational understanding of this important molecule, empowering researchers to explore its full potential in their scientific endeavors.

References

-

Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

-

Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved January 17, 2026, from [Link]

-

Yang, C., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10614-10626. [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 17, 2026, from [Link]

-

Shetty, P., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5036-5038. [Link]

-

Journal of Advanced Scientific Research. (2021). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 17, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Retrieved January 17, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 1020052-19-0|(3-(4-Chlorophenyl)-1H-pyrazol-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. 681260-24-2|this compound|BLD Pharm [bldpharm.com]

- 5. 199682-74-1|5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 8. asianpubs.org [asianpubs.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its versatile applications in medicinal chemistry and materials science.[1] As a class of compounds, pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The functionalization of the pyrazole ring allows for the fine-tuning of these properties, making substituted pyrazoles like 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde subjects of significant interest. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. This compound is a substituted pyrazole featuring a 3-chlorophenyl group at the 3-position and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | N/A |

| Molecular Weight | 206.63 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 99-101 °C | [3] |

| Solubility | Data not available. See Protocol 2 for determination. | N/A |

| pKa | Data not available. See Protocol 3 for determination. | N/A |

| logP | Data not available. See Protocol 4 for determination. | N/A |

Spectroscopic Profile

The structural elucidation of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3113 | Aromatic C-H stretch |

| 1683 | C=O stretch (aldehyde) |

| 759, 747, 687 | C-H out-of-plane bending for mono- and di-substituted benzene |

Source:[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The data presented here was recorded in CDCl₃.

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.03 | s | 1H | CHO |

| 8.53 | s | 1H | H-5 (pyrazole) |

| 7.88 | s | 1H | H-2 (3-Cl-Ph) |

| 7.78 | m | 2H | NPh H-2,6 (if N-phenylated) |

| 7.75 | m | 1H | H-6 (3-Cl-Ph) |

| 7.51 | m | 2H | NPh H-3,5 (if N-phenylated) |

| 7.43 | m | 1H | H-5 (3-Cl-Ph) |

| 7.42 | m | 1H | H-4 (3-Cl-Ph) |

| 7.40 | m | 1H | NPh H-4 (if N-phenylated) |

Source:[3]

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 152.9 | C-3 (pyrazole) |

| 138.8 | NPh C-1 (if N-phenylated) |

| 134.6 | C-3 (3-Cl-Ph) |

| 133.0 | C-1 (3-Cl-Ph) |

| 131.8 | C-5 (pyrazole) |

| 129.9 | C-5 (3-Cl-Ph) |

| 129.7 | NPh C-3,5 (if N-phenylated) |

| 129.3 | C-4 (3-Cl-Ph) |

| 128.8 | C-2 (3-Cl-Ph) |

| 128.1 | NPh C-4 (if N-phenylated) |

| 127.1 | C-6 (3-Cl-Ph) |

| 122.5 | C-4 (pyrazole) |

| 119.7 | NPh C-2,6 (if N-phenylated) |

Source:[3]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. While the specific ionization method and observed m/z value for the target compound are not explicitly detailed in the provided source, a related synthesis paper indicates that mass spectra were recorded using a Waters ZQ instrument (ion spray).[3]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on established laboratory techniques and can be adapted for the specific equipment available.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[4][5]

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry.[6] Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

-

Approximate Determination: Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a target range.[7]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

Protocol 2: Solubility Determination

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into a series of small vials.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the first vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL in that solvent.

-

Incremental Addition: If the solid has not completely dissolved, add incremental volumes of the solvent, agitating after each addition, until the solid dissolves. Record the total volume of solvent required.

-

Quantitative Analysis (Optional): For precise solubility, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Protocol 3: pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For this compound, the pyrazole NH proton is the most likely acidic site. Spectrophotometric or potentiometric titration are common methods for pKa determination.[7][9]

Caption: Workflow for spectrophotometric pKa determination.

Methodology (UV-Vis Spectrophotometry):

-

Wavelength Selection: Dissolve the compound in acidic (e.g., pH 2) and basic (e.g., pH 12) solutions. Record the UV-Vis spectra for both to identify an analytical wavelength where the absorbance of the protonated and deprotonated species differs significantly.[9]

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare a set of solutions with a constant concentration of the compound in each of the buffer solutions.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined analytical wavelength.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

-

pKa Determination: The pKa is the pH value at the midpoint of the vertical section of the sigmoid curve, which corresponds to the inflection point.[9]

Protocol 4: logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classical approach for its determination.[10]

Methodology (Shake-Flask Method):

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Compound Dissolution: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both the n-octanol and water phases.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related pyrazole compounds suggest that it should be handled with care.[12] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated the available physicochemical and spectroscopic data for this compound. While key parameters such as solubility, pKa, and logP have not been experimentally reported, the detailed protocols provided herein offer a clear pathway for their determination. A thorough understanding of these properties is essential for the rational design of new molecules and for predicting their behavior in complex biological systems.

References

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

-

Melting point determination. (n.d.). University of Alberta. [Link]

-

Experiment 1 - Melting Points. (n.d.). Angelo State University. [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

How to calculate pKa. (n.d.). BYJU'S. [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

- Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(10), 736–753.

-

3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC, 2011(11), 1-21. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(1), 196-245.

-

3-phenyl-1H-pyrazole-4-carbaldehyde. (2025, May 20). ChemSynthesis. [Link]

-

1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). [Link]

-

1-(3-chlorophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde. (n.d.). PubChemLite. [Link]

-

Safety Data Sheet. (2025, January 18). AA Blocks. [Link]

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. ulm.edu [ulm.edu]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chemsynthesis.com [chemsynthesis.com]

Solubility Profile of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its solubility in organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and formulating products. This guide provides a detailed exploration of the predicted solubility of this compound based on its physicochemical properties and offers a systematic, field-proven protocol for its experimental determination.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a compound is a critical physicochemical parameter that dictates its utility in various chemical processes.[1] For a synthetic intermediate like this compound, selecting an appropriate solvent is crucial for achieving optimal reaction kinetics, yield, and purity. In drug development, solubility directly impacts bioavailability and the choice of delivery systems. This guide is designed to provide researchers with both a theoretical framework for predicting solubility and a practical approach for its empirical determination.

Physicochemical Profile and Predicted Solubility

The molecular structure of this compound offers key insights into its likely solubility in various organic solvents.

-

Molecular Structure: The molecule consists of a pyrazole ring, a chlorophenyl substituent, and a carbaldehyde group.

-

Polarity: The presence of nitrogen atoms in the pyrazole ring and the oxygen atom in the carbaldehyde group introduces polarity and the potential for hydrogen bonding. The chlorophenyl group, while containing a polar carbon-chlorine bond, is largely nonpolar. The overall molecule can be considered moderately polar.

-

Hydrogen Bonding: The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors.

-

Molecular Weight: The molecular weight of the analogous 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde is 206.63 g/mol , suggesting a similar molecular weight for the 3-chloro isomer. This relatively low molecular weight generally favors solubility.

Based on these characteristics and the general behavior of pyrazole derivatives, the following solubility predictions can be made[2][3]:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, and Acetone are likely to be excellent solvents due to their polarity and ability to engage in dipole-dipole interactions.[2]

-

Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol are predicted to be effective solvents due to their ability to form hydrogen bonds with the solute.[2][3]

-

-

Moderate to Good Solubility Expected in:

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may provide good solubility due to dipole-dipole interactions.[2]

-

Ethers: Tetrahydrofuran (THF) and Dioxane are likely to be moderately effective.

-

-

Low Solubility Expected in:

-

Nonpolar Solvents: Hydrocarbon solvents like Hexane, Heptane, and Toluene are expected to be poor solvents due to the significant difference in polarity.

-

A Systematic Protocol for Experimental Solubility Determination

A systematic approach is essential for accurately determining the solubility of this compound. The following protocol outlines both qualitative and quantitative methods.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMF, DMSO, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of solubility.

-

Preparation: Add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the selected organic solvent.

-

Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution. Classify the solubility as:

-

Very Soluble: The compound dissolves completely.

-

Soluble: The majority of the compound dissolves.

-

Slightly Soluble: Only a small portion of the compound dissolves.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides precise solubility data.

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of vials.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours to ensure saturation.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Factors Influencing Solubility

Several factors can be manipulated to enhance the solubility of this compound.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[2] This principle is fundamental to recrystallization processes. If solubility is limited at room temperature, conducting the process at an elevated temperature can be beneficial.

-

Co-solvents: Employing a mixture of solvents can significantly improve solubility.[2] For instance, if the compound has poor solubility in a nonpolar solvent required for a reaction, adding a small amount of a polar co-solvent in which the compound is highly soluble can enhance its overall solubility in the mixture.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

| Solvent | Solvent Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Insoluble | |

| Toluene | 2.4 | Slightly Soluble | |

| Dichloromethane | 3.1 | Soluble | |

| Acetone | 5.1 | Very Soluble | |

| Ethanol | 5.2 | Very Soluble | |

| Acetonitrile | 5.8 | Very Soluble | |

| Methanol | 6.6 | Very Soluble | |

| DMF | 6.4 | Very Soluble | |

| DMSO | 7.2 | Very Soluble |

Interpreting the Data: The results should be analyzed in the context of the "like dissolves like" principle.[4] A strong correlation between solvent polarity and solubility is expected for a moderately polar compound like this compound. This data is invaluable for selecting appropriate solvents for synthesis, chromatography, and crystallization.

Conclusion

References

- Solubility of Things.Pyrazole.

- BenchChem.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.N.A.

- Chemistry For Everyone.How To Determine Solubility Of Organic Compounds?

- Solubility of Organic Compounds.N.A.

- BenchChem.

- Chemistry LibreTexts.1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Sigma-Aldrich.3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Biological Screening Strategy for 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Multi-Tiered Approach to Unveiling Therapeutic Potential

An In-depth Technical Guide:

This guide outlines a comprehensive, multi-tiered biological screening cascade for the novel compound 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a 3-chlorophenyl substituent and a 4-carbaldehyde group provides unique electronic and steric properties that warrant a thorough investigation to identify and characterize its therapeutic potential.

This document is structured not as a rigid set of instructions, but as a strategic workflow. It begins with broad, high-throughput primary screens to identify potential areas of activity, followed by more specific secondary assays to confirm hits and elucidate potency, and culminates in mechanistic studies to understand the compound's mode of action. This approach is designed to maximize the discovery potential while efficiently allocating resources.

Part 1: Foundational Analysis and Primary Screening

The initial phase focuses on evaluating the compound's fundamental properties and conducting broad screens against diverse biological targets. This strategy is predicated on the known activities of the pyrazole core, primarily focusing on oncology and microbiology as starting points.

Physicochemical Characterization and Purity Assessment

Before any biological screening, the integrity of the test compound must be unequivocally established. This is a non-negotiable step for data trustworthiness.

-

Identity and Purity: Confirm the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC).

-

Solubility: Determine the compound's solubility in biocompatible solvents (e.g., DMSO) and aqueous buffer systems. This is critical for preparing stock solutions and avoiding compound precipitation in assays.

Primary Screening Workflow

The initial screening will be conducted in parallel across two major therapeutic areas: oncology and microbiology. A general cytotoxicity screen is included to establish a therapeutic window.

Caption: High-level workflow for primary screening and hit confirmation.

Experimental Protocol: Antiproliferative Screening (MTT Assay)

This assay provides a robust, colorimetric method to assess the compound's effect on the metabolic activity of cancer cell lines, serving as a proxy for cytotoxicity and cytostatic activity.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol should be performed according to standards set by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Dilute the adjusted bacterial inoculum in CAMHB and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a quality control.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Data Reading: Visually inspect the wells for turbidity. The MIC is the lowest concentration well with no visible growth. A plate reader measuring absorbance at 600 nm can also be used for a quantitative assessment.

Part 2: Secondary Assays and Mechanism of Action Studies

Should the primary screens yield a confirmed "hit" (e.g., an IC₅₀ < 10 µM in a cancer cell line or an MIC ≤ 16 µg/mL against a bacterial strain), the next phase is to investigate the potential mechanism of action. Pyrazole derivatives are known to function as inhibitors of various enzymes, such as kinases and cyclooxygenases (COX).

Potential Mechanistic Pathways for Pyrazole Scaffolds

Given the established activities of pyrazole-containing compounds, a logical next step is to investigate their effect on key signaling pathways implicated in cancer and inflammation.

Caption: Potential inhibitory mechanisms of pyrazole compounds.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines if the compound's anti-inflammatory or anticancer effects are mediated through the inhibition of COX-1 and/or COX-2 enzymes.

Principle: This is a cell-free enzymatic assay that measures the ability of a compound to block the peroxidase activity of purified COX enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the peroxidase substrate (TMPD).

-

Enzyme and Compound Incubation: In a 96-well plate, add the purified enzyme (either COX-1 or COX-2), the test compound at various concentrations, and the reaction buffer. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX.

-

Kinetic Reading: Immediately measure the absorbance increase over time (e.g., every 30 seconds for 5 minutes) at approximately 590-620 nm using a plate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2, which reveals the compound's potency and selectivity.

Part 3: Data Summary and Interpretation

All quantitative data should be meticulously organized to facilitate clear interpretation and decision-making for the next steps in the drug discovery pipeline.

Hypothetical Screening Data Summary

| Assay Type | Target | Result Metric | Value | Interpretation |

| Antiproliferative | HCT116 (Colon Cancer) | IC₅₀ | 8.5 µM | Moderate activity, warrants further investigation. |

| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ | > 100 µM | Inactive against this cell line. |

| Cytotoxicity | HEK293 (Normal Kidney) | CC₅₀ | 95 µM | Low toxicity to normal cells. |

| Selectivity Index | HCT116 vs. HEK293 | CC₅₀ / IC₅₀ | 11.2 | Promising therapeutic window. |

| Antimicrobial | S. aureus (MRSA) | MIC | 128 µg/mL | Weak activity, low priority. |

| Antimicrobial | E. coli | MIC | > 256 µg/mL | Inactive. |

| Enzyme Inhibition | COX-1 | IC₅₀ | 45 µM | Weak inhibition. |

| Enzyme Inhibition | COX-2 | IC₅₀ | 4.2 µM | Potent and selective COX-2 inhibitor. |

Interpretation of Hypothetical Results:

The data above suggests that this compound is a promising hit for development as an anticancer agent, specifically with selective activity against colon cancer cells. The mechanism appears to be, at least in part, through the selective inhibition of the COX-2 enzyme, a well-known target in oncology and inflammation. The favorable selectivity index suggests that the compound is significantly more toxic to cancer cells than to normal cells, a critical feature for a drug candidate. The antimicrobial activity is negligible and not worth pursuing.

Next Steps:

-

Lead Optimization: Synthesize analogs of the compound to improve potency (lower IC₅₀) and selectivity.

-

In-depth Mechanistic Studies: Conduct further assays to confirm that COX-2 inhibition is the primary mechanism in cancer cells (e.g., western blot for downstream protein expression).

-

ADME/Tox Profiling: Perform preliminary absorption, distribution, metabolism, excretion, and toxicity studies.

References

-

Title: A Review on Biological Activity of Pyrazole Derivatives. Source: ResearchGate URL: [Link]

-

Title: The Many Roles of Pyrazole and its Derivatives in Medicinal Chemistry. Source: MDPI URL: [Link]

-

Title: Discovery of a new series of pyrazole derivatives as potent and selective cyclooxygenase-2 inhibitors. Source: ScienceDirect URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Potential Anticancer Agents and COX-2 Inhibitors. Source: MDPI URL: [Link]

-

Title: Pyrazole-based compounds as promising anticancer agents: A review on recent progresses. Source: ScienceDirect URL: [Link]

Spectroscopic analysis of 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrazole scaffold, a privileged structure in drug discovery, it serves as a crucial building block for the synthesis of novel therapeutic agents, including potential kinase inhibitors and anti-inflammatory compounds. The precise substitution pattern—a 3-chlorophenyl group at the 3-position and a formyl group at the 4-position—creates a unique electronic and steric environment that dictates its reactivity and biological activity.

Accurate structural elucidation and purity assessment are non-negotiable prerequisites for its use in any research or development context. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a detailed, first-principles approach to the comprehensive spectroscopic characterization of this molecule, grounded in established analytical methodologies. We will explore the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining not just the expected data but the underlying chemical principles that give rise to them.

Molecular Structure and Spectroscopic Overview

To interpret spectroscopic data, a clear understanding of the molecule's architecture is essential. The structure consists of a five-membered pyrazole ring, substituted with a 3-chlorophenyl group and a carbaldehyde functional group. The presence of aromatic rings, heteroatoms (N), and a highly polar carbonyl group (C=O) results in a rich and informative spectroscopic profile.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Rationale and Expected Spectrum:

-

NH Proton: The proton on the pyrazole nitrogen (N1-H) is acidic and often exchanges with trace water in the solvent. It is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm), due to hydrogen bonding and the aromatic nature of the ring.

-

Aldehyde Proton (CHO): This proton is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This deshielding effect shifts its signal significantly downfield, typically appearing as a sharp singlet between 9.5 and 10.5 ppm.

-

Pyrazole Proton (C5-H): This is the lone proton on the pyrazole ring. It is part of an aromatic system and is adjacent to a nitrogen atom, placing it in the range of 8.0-8.5 ppm as a singlet.

-

Chlorophenyl Protons: The 3-chlorophenyl group will produce four signals in the aromatic region (7.2-8.0 ppm). Due to the meta-substitution, we expect:

-

One proton at the C2' position (between the point of attachment and the chlorine) appearing as a triplet or a narrow multiplet.

-

Three other protons (C4', C5', C6') appearing as distinct multiplets, with coupling constants characteristic of ortho, meta, and para relationships.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Pyrazole) | > 10.0 | Broad Singlet | 1H |

| CHO (Aldehyde) | 9.5 - 10.5 | Singlet | 1H |

| C5-H (Pyrazole) | 8.0 - 8.5 | Singlet | 1H |

| Ar-H (Chlorophenyl) | 7.2 - 8.0 | Multiplets | 4H |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (adjust for signal-to-noise)

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR reveals the number of unique carbon environments and provides insight into their functional group identity.

Rationale and Expected Spectrum:

-

Carbonyl Carbon (CHO): The aldehyde carbon is highly deshielded and will be the most downfield signal, typically appearing between 185 and 195 ppm.

-

Aromatic and Pyrazole Carbons: The carbons of the pyrazole and chlorophenyl rings will appear in the 110-150 ppm range. The carbon bearing the chlorine (C3') will be directly influenced by the halogen, and its chemical shift can be predicted using incremental rules. The pyrazole carbons (C3, C4, C5) will have distinct shifts, with C3 and C4 being quaternary and C5 being a methine (CH) group.

-

DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This secondary experiment distinguishes carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (like C3, C4, and the ipso-carbons of the phenyl ring) are absent. This is invaluable for confirming the C5-H and the quaternary C3/C4 assignments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 185 - 195 |

| C3, C4, C5 (Pyrazole) | 110 - 150 |

| C-Ar (Chlorophenyl) | 120 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

Rationale and Expected Spectrum:

-

N-H Stretch: A moderate to broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H bond in the pyrazole ring. Broadening is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aldehydic C-H stretch is a key diagnostic peak, appearing as a distinct, often weaker, band around 2850 cm⁻¹.

-

C=O Stretch: The carbonyl group of the aldehyde will produce a very strong, sharp absorption band in the region of 1670-1700 cm⁻¹. Its precise position is influenced by conjugation with the pyrazole ring.

-

C=C and C=N Stretches: The aromatic rings (pyrazole and phenyl) will show a series of medium-to-strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Key FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrazole) | Stretching | 3100 - 3300 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3050 - 3100 | Medium, Sharp |

| C-H (Aldehyde) | Stretching | ~2850 | Weak-Medium |

| C=O (Aldehyde) | Stretching | 1670 - 1700 | Strong, Sharp |

| C=C, C=N (Rings) | Stretching | 1450 - 1600 | Medium-Strong |

| C-Cl | Stretching | 700 - 800 | Medium-Strong |

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Rationale and Expected Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. The molecular formula is C₁₀H₇ClN₂O, giving a monoisotopic mass of approximately 206.02 g/mol .

-

Isotope Pattern: A crucial validation feature is the chlorine isotope pattern. Chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the mass spectrum will show a molecular ion peak (M⁺) at m/z 206 and a prominent M+2 peak at m/z 208, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

-

Key Fragments: Common fragmentation pathways include:

-

Loss of the aldehyde group (-CHO), resulting in a fragment at [M-29]⁺.

-

Loss of a chlorine atom (-Cl), resulting in a fragment at [M-35]⁺.

-

Cleavage of the pyrazole ring or the bond connecting the two rings.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol (Direct Infusion ESI or GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or an appropriate volatile solvent for Gas Chromatography-Mass Spectrometry (GC-MS).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement or a GC-MS for separation and identification.

-

Analysis: Identify the molecular ion peak and its characteristic 3:1 isotope pattern. Analyze the major fragment ions to corroborate the proposed structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its system of conjugated π-electrons.

Rationale and Expected Spectrum: The molecule contains multiple chromophores—the phenyl ring, the pyrazole ring, and the carbonyl group—all part of a large conjugated system. This is expected to give rise to strong absorptions in the UV region.

-

π → π* Transitions: Strong absorption bands are expected between 250-350 nm, corresponding to electronic transitions within the extended conjugated system.

-

n → π* Transitions: A weaker absorption band may be observed at a longer wavelength (>300 nm), corresponding to the transition of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorbance spectrum from approximately 200 nm to 600 nm, using the pure solvent as a blank.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) for the major electronic transitions.

Integrated Analysis Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from all methods.

Caption: Workflow for the integrated spectroscopic confirmation of the target compound.

This systematic approach ensures a robust and unambiguous confirmation of the chemical identity and purity of this compound, a critical step before its application in further scientific endeavors.

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. As a crucial building block in medicinal chemistry, unambiguous structural confirmation of this compound is paramount. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages established NMR principles, spectral data from analogous structures, and advanced spectroscopic theory to present a detailed prediction and interpretation of its NMR characteristics. We will explore the intricacies of its molecular structure, including annular tautomerism, and provide a robust framework for its spectral assignment. Furthermore, this guide outlines a validated experimental protocol for acquiring high-fidelity NMR data, ensuring researchers can confidently verify the structure and purity of their synthesized material.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound featuring a pyrazole core substituted with a 3-chlorophenyl group at the C3 position and a formyl (carbaldehyde) group at the C4 position. Pyrazole derivatives are of significant interest in drug development due to their wide range of biological activities. NMR spectroscopy is the definitive analytical technique for the structural elucidation of such molecules in solution, providing precise information on the connectivity and chemical environment of each atom.

A critical feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N2). This results in a rapid equilibrium between two tautomeric forms, which can significantly influence the observed NMR spectrum.[1] If the exchange is fast on the NMR timescale, the signals for the chemically distinct C3 and C5 carbons may appear averaged.[2] In a solvent like DMSO-d₆, which can form hydrogen bonds, this equilibrium is dynamic.

For the purpose of clear assignment, the atoms in the primary tautomer (1H) are numbered as shown below.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the electronic environment of each proton. The electron-withdrawing nature of the aldehyde, the pyrazole ring, and the chlorine atom will significantly influence the chemical shifts, pushing most signals downfield. The spectrum is predicted in DMSO-d₆, a common solvent for heterocyclic compounds that allows for the observation of exchangeable N-H protons.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|---|

| ~13.5 - 14.5 | br s | 1H | - | NH -1 | Highly deshielded due to its acidic nature and involvement in hydrogen bonding with the solvent. The signal is expected to be broad due to chemical exchange and quadrupolar coupling with ¹⁴N.[1][4] |

| ~9.85 | s | 1H | - | H -aldehyde | The aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond and its electron-withdrawing character.[5] |

| ~8.40 | s | 1H | - | H -5 | This proton is adjacent to a ring nitrogen and is part of an aromatic system, leading to a significant downfield shift. |

| ~8.05 | t | 1H | J ≈ 2.0 | H -2' | Located ortho to the pyrazole substituent, this proton appears as a narrow triplet (or singlet-like multiplet) due to small meta-couplings to H-4' and H-6'. |

| ~7.95 | dt | 1H | J ≈ 7.8, 1.5 | H -6' | Ortho to the chlorine and meta to the pyrazole. It is split into a doublet of triplets by ortho coupling with H-5' and meta couplings with H-2' and H-4'. |

| ~7.60 | t | 1H | J ≈ 7.8 | H -5' | Exhibits a standard triplet pattern from ortho coupling to two adjacent protons (H-4' and H-6'). |

| ~7.55 | ddd | 1H | J ≈ 7.8, 2.0, 1.5 | H -4' | Meta to the chlorine and ortho to the pyrazole. It shows complex splitting from coupling to H-2', H-5', and H-6'. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic effects of the substituents on the carbon framework. The presence of electronegative nitrogen, oxygen, and chlorine atoms will result in a wide dispersion of signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~186.0 | C =O (aldehyde) | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region. |

| ~150.0 | C -3 | Attached to two nitrogen atoms (in the tautomerically averaged state) and an aryl group, this carbon is significantly deshielded.[2] |

| ~142.0 | C -5 | Attached to one nitrogen and adjacent to the formyl-substituted carbon. Its chemical shift can be influenced by tautomerism.[2] |

| ~134.0 | C -3' | The carbon atom directly bonded to the electronegative chlorine atom. |

| ~131.5 | C -1' | The ipso-carbon of the phenyl ring, attached to the pyrazole. |

| ~131.0 | C -5' | Aromatic CH carbon. |

| ~129.5 | C -6' | Aromatic CH carbon. |

| ~128.0 | C -4' | Aromatic CH carbon. |

| ~126.5 | C -2' | Aromatic CH carbon. |

| ~115.0 | C -4 | This pyrazole carbon is substituted with the electron-withdrawing aldehyde group, but is generally more shielded than C3 and C5. |

Recommended Experimental Protocol for Structural Verification

To obtain high-quality, unambiguous NMR data, a systematic approach is required. The following protocol provides a self-validating workflow for confirming the structure of this compound.

Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D). This solvent is ideal for dissolving the compound and for observing the exchangeable N-H proton.[3] Ensure the solvent is dry to minimize H/D exchange with residual water.[1]

-

Concentration: Prepare a sample of approximately 10-15 mg in 0.6 mL of DMSO-d₆.

-

Filtration: If any particulate matter is visible, filter the solution through a small glass wool plug directly into a clean, dry 5 mm NMR tube to ensure magnetic field homogeneity.[6]

NMR Data Acquisition

Spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

-

¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a high signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

-

2D COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings. It will be crucial for confirming the connectivity within the 3-chlorophenyl ring by showing correlations between adjacent protons (e.g., H-4' with H-5', H-5' with H-6').

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It will definitively link the proton assignments from Table 1 to the carbon assignments in Table 2 for all C-H pairs.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. Key expected correlations to confirm the overall structure include:

-

H-aldehyde → C4 and C5

-

H5 → C3 , C4 , and C=O

-

H2' and H6' → C3

-

Figure 2: Recommended workflow for the complete NMR-based structural verification.

Conclusion

This guide provides a robust, expert-level framework for understanding and verifying the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants, grounded in established spectroscopic principles, serve as a reliable benchmark for researchers. The key identifying features include the downfield aldehyde proton singlet (~9.85 ppm), the pyrazole H-5 singlet (~8.40 ppm), the very broad N-H signal (>13 ppm), and the distinct multiplet patterns of the 3-chlorophenyl ring. By following the detailed experimental protocol, including essential 2D NMR experiments like HSQC and HMBC, scientists can achieve unambiguous assignment and complete structural confirmation, ensuring the integrity of this valuable chemical entity for applications in drug discovery and development.

References

-

ResearchGate. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link][7]

-

Connect Journals. (2016). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link][3]

-

Canadian Journal of Chemistry. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link][2]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link][4]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link][8]

-

PubChem. (n.d.). 1-(3-chlorophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link][9]

-

PubChem. (n.d.). 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link][11]

-

Asian Journal of Pharmaceutical and Clinical Research. (2018). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link][5]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. connectjournals.com [connectjournals.com]

- 4. rsc.org [rsc.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 9. PubChemLite - 1-(3-chlorophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde (C16H10ClN3O3) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1h-pyrazole-4-carbaldehyde (C16H10ClN3O3) [pubchemlite.lcsb.uni.lu]

- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Crystal Structure of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the crystal structure of 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic scaffold of significant interest in pharmaceutical and materials science. We detail the synthetic pathway via the Vilsmeier-Haack reaction, outline the principles and a robust protocol for obtaining single crystals, and provide a step-by-step workflow for structure determination using single-crystal X-ray diffraction. The guide culminates in a detailed analysis of the molecular geometry, conformational properties, and the critical intermolecular interactions—including hydrogen bonding and π-π stacking—that dictate the supramolecular assembly in the solid state. This document serves as a vital resource for professionals seeking to understand and leverage the solid-state properties of this important pyrazole derivative.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring is a privileged five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole core is a key strategy for modulating its physicochemical properties and biological targets. The title compound, this compound, is of particular interest due to the synergistic combination of the pyrazole scaffold, a reactive carbaldehyde group, and a halogenated phenyl ring, which can engage in specific intermolecular interactions like halogen bonding and π-π stacking.

A definitive understanding of a molecule's three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is non-negotiable in modern drug design and materials engineering.[3][4][5][6] It provides the ultimate proof of molecular connectivity and offers unparalleled insight into:

-

Conformational Preferences: The lowest energy arrangement of the molecule in the solid state.

-

Intermolecular Forces: The specific non-covalent interactions that govern crystal packing and influence properties like solubility and melting point.[7][8]

-

Structure-Property Relationships: A foundational dataset for computational modeling and for understanding how molecular architecture influences bulk properties.

This guide provides an expert-level walkthrough of the entire process, from chemical synthesis to the final crystallographic analysis.

Experimental Framework: Synthesis and Crystallization

Synthesis via Vilsmeier-Haack Reaction

The synthesis of pyrazole-4-carbaldehydes is reliably achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[1][9][10][11][12] The reaction proceeds by treating the corresponding acetophenone phenylhydrazone precursor with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which induces cyclization and formylation in a single pot.[12][13]

Causality Behind the Method: The Vilsmeier-Haack reaction is chosen for its efficiency and regioselectivity. The electrophilic Vilsmeier reagent attacks the electron-rich intermediate derived from the hydrazone, leading directly to the desired 4-formyl pyrazole architecture, often in good yields.[1][9]

Caption: Synthetic pathway to the title compound via Vilsmeier-Haack reaction.

Protocol: Growing Diffraction-Quality Single Crystals

The success of SC-XRD is entirely dependent on the quality of the single crystal.[5] Slow evaporation is a trusted and accessible method for obtaining well-ordered crystals from solution.

-

Solvent System Selection: The key is to identify a solvent in which the compound is moderately soluble and a miscible "anti-solvent" in which it is poorly soluble. For many pyrazole derivatives, a mixture of a polar solvent like acetone or ethyl acetate with a non-polar solvent like hexane works well.

-

Preparation of a Saturated Solution: Dissolve 15-25 mg of the purified compound in a minimal volume (e.g., 1-2 mL) of the chosen primary solvent in a clean glass vial. Gentle warming can be used to ensure complete dissolution.

-

Inducing Supersaturation: Filter the solution through a syringe filter into a clean vial to remove any particulate matter. Slowly add the anti-solvent dropwise until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is nearing saturation. Add one or two drops of the primary solvent to redissolve the precipitate.

-

Controlled Evaporation: Cover the vial with a cap pierced with one or two small holes. This prevents rapid evaporation and contamination while allowing the solvent to escape slowly over several days to weeks.

-

Crystal Harvest: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they should be carefully harvested using a micromanipulator or a nylon loop.[14]

Crystallographic Analysis: From Data to Structure

Data Collection and Processing